molecular formula C21H20N4O5 B11948335 3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide CAS No. 881659-45-6

3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide

Cat. No.: B11948335
CAS No.: 881659-45-6
M. Wt: 408.4 g/mol
InChI Key: GIQSJSSGXQEUTO-FOKLQQMPSA-N
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Description

3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide: is a complex organic compound with the molecular formula C21H20N4O5 and a molecular weight of 408.417 g/mol . This compound is notable for its unique structure, which includes a quinoline moiety and a benzamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its complex structure and functional groups.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function and leading to various biological effects . The compound’s hydrazone linkage allows it to act as a chelating agent, binding to metal ions and affecting their biological availability .

Comparison with Similar Compounds

Uniqueness: The unique combination of the quinoline moiety and the benzamide group in 3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide sets it apart from other similar compounds. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

881659-45-6

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[(2-oxo-1H-quinolin-3-yl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C21H20N4O5/c1-29-17-8-7-14(10-18(17)30-2)20(27)22-12-19(26)25-23-11-15-9-13-5-3-4-6-16(13)24-21(15)28/h3-11H,12H2,1-2H3,(H,22,27)(H,24,28)(H,25,26)/b23-11+

InChI Key

GIQSJSSGXQEUTO-FOKLQQMPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC3=CC=CC=C3NC2=O)OC

Origin of Product

United States

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